methyl 2-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)-4,5-dimethoxybenzoate
Description
Methyl 2-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)-4,5-dimethoxybenzoate is a heterocyclic compound featuring a benzoate core substituted with methoxy groups at positions 4 and 3. The structure integrates a 1,2,3-triazole ring linked to a furan moiety via a hydroxyethyl spacer. This compound exemplifies the application of click chemistry (azide-alkyne cycloaddition) for triazole synthesis, a method highlighted by Kolb et al. as a robust strategy for generating stable carbon-heteroatom bonds .
Properties
IUPAC Name |
methyl 2-[[1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carbonyl]amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O7/c1-27-16-7-11(19(26)29-3)12(8-17(16)28-2)20-18(25)13-9-23(22-21-13)10-14(24)15-5-4-6-30-15/h4-9,14,24H,10H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEGVOGDYWLPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Pesticide Chemistry
Several methyl benzoate derivatives with heterocyclic substituents are documented in pesticide chemistry (). Key examples include:
| Compound Name | Core Structure | Key Substituents | Use |
|---|---|---|---|
| Metsulfuron methyl ester | Benzoate + triazine | 4-methoxy-6-methyl-1,3,5-triazin-2-yl sulfonylurea | Herbicide |
| Ethametsulfuron methyl ester | Benzoate + triazine | 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl sulfonylurea | Herbicide |
| Target Compound | Benzoate + triazole + furan | 1,2,3-triazole-4-carboxamido, 2-(furan-2-yl)-2-hydroxyethyl, 4,5-dimethoxy | Undocumented (structural analog) |
Key Differences :
- Substituent Complexity : The hydroxyethyl-furan linker in the target compound introduces steric and electronic effects distinct from the triazine-based herbicides, possibly influencing solubility and binding affinity.
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